molecular formula C5H9KO2 B1324436 Potassium pivalate CAS No. 19455-23-3

Potassium pivalate

Cat. No. B1324436
CAS RN: 19455-23-3
M. Wt: 140.22 g/mol
InChI Key: WFMNHCSATCWAAQ-UHFFFAOYSA-M
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Description

Potassium pivalate, also known as potassium trimethylacetate or pivalic acid potassium salt, is a chemical compound with the molecular formula C5H9KO2 . It has an average mass of 140.222 Da and a monoisotopic mass of 140.023956 Da .


Molecular Structure Analysis

The molecular structure of potassium pivalate consists of 5 carbon atoms, 9 hydrogen atoms, 1 potassium atom, and 2 oxygen atoms . The compound is a salt, formed by the reaction of pivalic acid with potassium .

Scientific Research Applications

Mechanism of Action

Target of Action

Potassium pivalate (KP) is a reactive monocarboxylic acid . It has been shown to react with amines and form urea derivatives, which can be used for cross-coupling reactions . These reactions are catalyzed by palladium-based catalysts . Therefore, the primary targets of potassium pivalate are amines in the presence of palladium-based catalysts.

Mode of Action

The interaction of potassium pivalate with its targets involves the formation of urea derivatives through cross-coupling reactions . This process is facilitated by palladium-based catalysts .

Biochemical Pathways

It’s known that the compound participates in cross-coupling reactions to form urea derivatives . These reactions could potentially influence various biochemical pathways, particularly those involving amines.

Result of Action

The primary result of potassium pivalate’s action is the formation of urea derivatives through cross-coupling reactions . These derivatives could potentially have various effects at the molecular and cellular levels, depending on their specific structures and properties.

Action Environment

The action of potassium pivalate is likely to be influenced by various environmental factors. For example, the presence of palladium-based catalysts is necessary for the compound to react with amines and form urea derivatives . Additionally, factors such as pH, temperature, and the presence of other reactive species could potentially influence the compound’s reactivity and stability.

properties

IUPAC Name

potassium;2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMNHCSATCWAAQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium pivalate

CAS RN

19455-23-3
Record name Potassium Trimethylacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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